molecular formula C12H15B3N6O3 B13435786 4,4',4''-(2,4,6-Boroxintriyl)tris[1-methyl-1H-pyrazole

4,4',4''-(2,4,6-Boroxintriyl)tris[1-methyl-1H-pyrazole

Cat. No.: B13435786
M. Wt: 323.7 g/mol
InChI Key: ZPUJAEZFPNOXJA-UHFFFAOYSA-N
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Description

4,4’,4’'-(2,4,6-Boroxintriyl)tris[1-methyl-1H-pyrazole] is a boron-containing compound with the molecular formula C12H15B3N6O3 and a molecular weight of 323719 This compound is characterized by its unique structure, which includes three 1-methyl-1H-pyrazole groups attached to a central boroxine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4,4’,4’'-(2,4,6-Boroxintriyl)tris[1-methyl-1H-pyrazole] typically involves the reaction of 1-methyl-1H-pyrazole with boron-containing reagents under controlled conditions. One common method involves the use of boron trioxide (B2O3) as a starting material. The reaction is carried out in an inert atmosphere, such as nitrogen or argon, to prevent oxidation. The reaction mixture is heated to a temperature of around 150-200°C for several hours to ensure complete formation of the boroxine ring.

Industrial Production Methods

In an industrial setting, the production of 4,4’,4’'-(2,4,6-Boroxintriyl)tris[1-methyl-1H-pyrazole] may involve large-scale reactors and continuous flow processes to optimize yield and efficiency. The use of catalysts and automated control systems can further enhance the production process, ensuring consistent quality and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

4,4’,4’'-(2,4,6-Boroxintriyl)tris[1-methyl-1H-pyrazole] undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form boronic acids or borate esters.

    Reduction: Reduction reactions can convert the boroxine ring to borane derivatives.

    Substitution: The pyrazole groups can undergo substitution reactions with various electrophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and potassium permanganate (KMnO4).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

    Substitution: Electrophiles such as alkyl halides and acyl chlorides can be used in substitution reactions.

Major Products Formed

    Oxidation: Boronic acids and borate esters.

    Reduction: Borane derivatives.

    Substitution: Various substituted pyrazole derivatives.

Scientific Research Applications

4,4’,4’'-(2,4,6-Boroxintriyl)tris[1-methyl-1H-pyrazole] has a wide range of applications in scientific research:

    Chemistry: Used as a ligand in coordination chemistry and catalysis.

    Medicine: Investigated for its potential use in therapeutic agents and diagnostic tools.

    Industry: Utilized in the development of advanced materials, such as polymers and composites.

Mechanism of Action

The mechanism of action of 4,4’,4’'-(2,4,6-Boroxintriyl)tris[1-methyl-1H-pyrazole] involves its interaction with various molecular targets and pathways. The boroxine ring can coordinate with metal ions, forming stable complexes that can catalyze various chemical reactions. The pyrazole groups can interact with biological molecules, potentially modulating their activity and function.

Comparison with Similar Compounds

Similar Compounds

    4,4’,4’'-(2,4,6-Triazine-2,4,6-triyl)tris[1-methyl-1H-pyrazole]: Similar structure but with a triazine ring instead of a boroxine ring.

    4,4’,4’'-(2,4,6-Triazine-2,4,6-triyl)tris[1-methyl-1H-imidazole]: Similar structure but with imidazole groups instead of pyrazole groups.

Uniqueness

4,4’,4’'-(2,4,6-Boroxintriyl)tris[1-methyl-1H-pyrazole] is unique due to its boron-containing boroxine ring, which imparts distinct chemical and physical properties. This compound’s ability to form stable complexes with metal ions and its potential bioactivity make it a valuable molecule for various applications.

Properties

Molecular Formula

C12H15B3N6O3

Molecular Weight

323.7 g/mol

IUPAC Name

4-[4,6-bis(1-methylpyrazol-4-yl)-1,3,5,2,4,6-trioxatriborinan-2-yl]-1-methylpyrazole

InChI

InChI=1S/C12H15B3N6O3/c1-19-7-10(4-16-19)13-22-14(11-5-17-20(2)8-11)24-15(23-13)12-6-18-21(3)9-12/h4-9H,1-3H3

InChI Key

ZPUJAEZFPNOXJA-UHFFFAOYSA-N

Canonical SMILES

B1(OB(OB(O1)C2=CN(N=C2)C)C3=CN(N=C3)C)C4=CN(N=C4)C

Origin of Product

United States

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